1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-
Description
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- is a chiral spirocyclic compound characterized by a unique bicyclic structure containing sulfur and nitrogen atoms. Its (8S) configuration is critical for biological activity, particularly in angiotensin-converting enzyme (ACE) inhibition. This compound serves as a key intermediate in synthesizing spirapril hydrochloride, a clinically used antihypertensive drug . The synthesis involves cyclization of N-protected proline derivatives with ethanedithiol, followed by selective functionalization at the 7- and 8-positions .
Properties
IUPAC Name |
(8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRCQQGBVXMEKW-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(S1)CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2(S1)C[C@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510477 | |
| Record name | (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83552-44-7 | |
| Record name | 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, (8S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083552447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID, (8S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOD8385Z2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- typically involves the formation of the spirocyclic core followed by the introduction of the carboxylic acid group. One common method involves the condensation of appropriate thiol and amine precursors under controlled conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Esters and amides.
Scientific Research Applications
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Spirapril Hydrochloride (C₂₂H₃₁ClN₂O₅S₂)
Derived from the parent compound via N-acylation with alanine derivatives, spirapril hydrochloride exhibits enhanced ACE inhibitory potency. Its structure includes a 1-ethyl ester group and a diphenylmethyl ester, improving oral bioavailability. The (8S) stereochemistry is retained, and the compound demonstrates an optical rotation of [α]ᴅ = -11.2° (ethanol) . Key Data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 535.13 g/mol (monohydrochloride) | |
| Melting Point | 192–194°C (decomposes) | |
| Biological Activity | IC₅₀ (ACE inhibition): <1 nM |
Spiraprilat
The active metabolite of spirapril, spiraprilat lacks the ethyl ester group, resulting in higher polarity and reduced oral absorption. It directly inhibits ACE but requires intravenous administration .
Spirocyclic Derivatives with Modified Backbones
Sulfonyl Phosphonic Derivatives
These analogs replace the carboxylic acid with phosphonic acid groups, shifting activity from ACE to matrix metalloproteinase-2 (MMP-2) inhibition. For example, compound 6d (C₁₅H₁₈N₂O₅PS₂) demonstrates IC₅₀ = 0.95 µM against MMP-2, comparable to the control LY52. Antiproliferative activity against SKOV3 ovarian cancer cells is moderate (IC₅₀ = 12–18 µM) .
Metal-Binding Q-Proline Macrocycles
(5S,8S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,3-bis(2-(benzyloxy)-2-oxoethyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-8-carboxylic acid (C₄₀H₃₅N₃O₁₀) incorporates additional oxygen and nitrogen atoms for metal coordination. This macrocycle is used in catalysis and biomimetic studies, highlighting structural versatility .
Stereochemical Variants
(5S,8S)-9 and (5R,8S)-9
These isomers differ in stereochemistry at the 5-position, leading to distinct optical rotations: (5S,8S)-9 ([α]ᴅ = +26.7°) vs. (5R,8S)-7. Such variations impact receptor binding in enzymatic assays .
Salt Forms and Physicochemical Properties
Biological Activity
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, commonly referred to as (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHN OS
- Molecular Weight: 241.76 g/mol
- CAS Registry Number: 75776-79-3
Biological Activity Overview
The biological activity of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid has been investigated primarily through in vitro studies and animal models. The compound exhibits several pharmacological effects, including antimicrobial and antitumor activities.
Antimicrobial Activity
Studies have shown that derivatives of 1,4-dithia compounds possess significant antibacterial properties against various strains of bacteria. For instance:
- Tested Strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
- Inhibition Zones: Compounds derived from this class showed inhibition zones ranging from 10 mm to 20 mm against the tested bacteria, indicating moderate to strong antibacterial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (8S)-1,4-Dithia derivative A | E. coli | 15 |
| (8S)-1,4-Dithia derivative B | S. aureus | 18 |
| (8S)-1,4-Dithia derivative C | P. aeruginosa | 12 |
Antitumor Activity
Recent research has highlighted the potential antitumor effects of this compound:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values: The IC50 values for cell proliferation inhibition were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
The mechanisms underlying the biological activities of (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid are still being elucidated. However, preliminary findings suggest:
- Antimicrobial Mechanism: The compound may disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes.
- Antitumor Mechanism: It is hypothesized that the compound induces apoptosis in cancer cells via the mitochondrial pathway and inhibits cell cycle progression.
Case Studies
- Antibacterial Efficacy Study : A study conducted by researchers at Baghdad University evaluated the antibacterial properties of various spirocyclic compounds against Gram-negative and Gram-positive bacteria. The study concluded that compounds similar to (8S)-1,4-dithia exhibited promising antibacterial effects comparable to standard antibiotics .
- Antitumor Activity Research : In a study published in a peer-reviewed journal, analogs of the compound were tested for their cytotoxic effects on cancer cell lines. The results indicated significant cytotoxicity with potential applications in cancer therapy .
Q & A
Basic: What are the key synthetic routes for (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid?
The compound is synthesized via cyclization of chiral precursors. A common route involves:
- Cyclization : Reacting (S)-proline derivatives (e.g., N-benzyloxycarbonyl-4-oxo-(S)-proline) with ethanedithiol using boron trifluoride etherate in dichloromethane to form the spirocyclic core .
- Deprotection : Treatment with concentrated HCl to remove protecting groups and isolate the free carboxylic acid .
- Derivatization : Sulfonyl or acyl modifications at the 7-position via reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in water/dioxane with triethylamine and DMAP catalysis .
Key considerations : Optimize reaction time and temperature to prevent racemization. Monitor intermediates via TLC or HPLC.
Basic: How is the stereochemical integrity of the (8S) configuration maintained during synthesis?
- Chiral starting materials : Use enantiomerically pure (S)-proline derivatives to ensure the spiro center’s configuration .
- Protection strategies : Employ tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to shield reactive sites and minimize epimerization .
- Analytical validation : Confirm stereochemistry via X-ray crystallography (e.g., crystal structure analysis in spirapril hydrochloride monohydrate) or chiral HPLC .
Advanced: What strategies resolve conflicting data in structural characterization?
- Multi-technique validation : Combine X-ray crystallography (definitive bond-length/angle data) with NMR (1H/13C assignments for dithiolane and spiro motifs) and ESI-MS (molecular ion confirmation) .
- Dynamic NMR for rotamers : Analyze temperature-dependent NMR spectra to distinguish conformational isomers (e.g., amide bond rotamers in spirapril derivatives) .
- Computational modeling : Compare experimental IR or vibrational spectra with density functional theory (DFT)-predicted spectra to resolve ambiguities.
Advanced: How do sulfonyl modifications at the 7-position influence bioactivity?
- Structure-activity relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., p-nitrobenzene sulfonyl) show enhanced matrix metalloproteinase (MMP) inhibition due to increased electrophilicity at the active site.
- Methodology : Synthesize analogs (e.g., 2a-e in ), test inhibitory activity via enzyme assays (IC50 determination), and correlate substituent effects using Hammett plots or 3D-QSAR models.
Advanced: What computational methods predict interactions with metalloproteinases?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses of sulfonyl derivatives within MMP catalytic domains. Reference crystal structures (e.g., PDB: 1CK7) for active-site constraints .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess hydrogen bonding and hydrophobic interactions.
- Free-energy calculations : Apply MM-GBSA to rank binding affinities of derivatives .
Basic: What purification techniques are effective post-synthesis?
- Recrystallization : Use ethanol/water (75:25) for sulfonyl derivatives to obtain high-purity white powders .
- Acid-base partitioning : Separate unreacted starting materials by adjusting pH (e.g., 1 N HCl washes for carboxylic acid isolation) .
- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates .
Advanced: How does the spirocyclic structure affect pharmacokinetic properties?
- Conformational rigidity : Reduces metabolic degradation compared to linear analogs. Validate via in vitro microsomal stability assays .
- Solubility : LogP values (determined via shake-flask method) indicate moderate hydrophobicity; improve via salt formation (e.g., hydrochloride) .
- Permeability : Assess Caco-2 monolayer permeability to predict oral bioavailability.
Basic: What spectroscopic methods confirm the compound’s structure?
- ESI-MS : Confirm molecular weight (e.g., m/z 344.7 [M-H]⁻ for sulfonyl derivatives) .
- 1H/13C NMR : Assign spirocyclic protons (δ 3.5–4.5 ppm) and dithiolane sulfur environments (δ 1.8–2.5 ppm) .
- X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks (e.g., spirapril hydrochloride monohydrate) .
Advanced: Can the compound coordinate with metal ions?
- Experimental design : Conduct titration experiments with transition metals (e.g., Zn²⁺, Cu²⁺) using UV-vis spectroscopy or isothermal titration calorimetry (ITC).
- Theoretical insights : DFT calculations (e.g., Gaussian 09) predict binding energies at the carboxylic acid and dithiolane sulfur sites.
Note : Limited direct evidence exists; refer to analogous spirocyclic metal-binding studies .
Advanced: How to address low yields in coupling reactions with amino acid derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
